molecular formula C8H9NO4 B14700543 [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid CAS No. 25044-22-8

[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid

Cat. No.: B14700543
CAS No.: 25044-22-8
M. Wt: 183.16 g/mol
InChI Key: FLCGIEASQKYLJI-UHFFFAOYSA-N
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Description

[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid is a heterocyclic compound that features a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a carboxymethylating agent under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid include other pyrrole derivatives and heterocyclic compounds with carboxymethyl groups.

Uniqueness

What sets this compound apart is its specific structural features, which confer unique chemical reactivity and potential biological activities

Properties

CAS No.

25044-22-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-[5-(carboxymethylidene)-3,4-dihydropyrrol-2-yl]acetic acid

InChI

InChI=1S/C8H9NO4/c10-7(11)3-5-1-2-6(9-5)4-8(12)13/h3H,1-2,4H2,(H,10,11)(H,12,13)

InChI Key

FLCGIEASQKYLJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)O)N=C1CC(=O)O

Origin of Product

United States

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